molecular formula C7H5F2I B1423763 1,4-Difluoro-2-iodo-5-methylbenzene CAS No. 1260826-35-4

1,4-Difluoro-2-iodo-5-methylbenzene

Cat. No.: B1423763
CAS No.: 1260826-35-4
M. Wt: 254.02 g/mol
InChI Key: WUALQZYOPFOPCT-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Aromatic Compounds Research

Halogenated aromatic hydrocarbons are compounds that contain a benzene (B151609) ring substituted with one or more halogen atoms, such as fluorine, chlorine, bromine, or iodine . These compounds have found wide application as chemical intermediates, solvents, and in the synthesis of pharmaceuticals and agrochemicals researchgate.netscience.gov. The inclusion of halogen atoms can profoundly alter the physical, chemical, and biological properties of an aromatic molecule researchgate.net.

In medicinal chemistry, halogens are frequently incorporated into drug candidates to enhance properties like metabolic stability, membrane permeability, and binding affinity to biological targets researchgate.netnih.gov. Fluorine, in particular, is widely used due to its small size and high electronegativity, which can influence the conformation and electronic properties of a molecule nih.govjmu.edu. Iodine, the largest and least electronegative of the common halogens, is notable for its ability to participate in strong halogen bonding, an interaction that is increasingly exploited in drug design to improve ligand-target binding researchgate.netacs.org. The presence of both fluorine and iodine in a molecule like 1,4-Difluoro-2-iodo-5-methylbenzene offers a unique combination of properties, making it a valuable subject of study within the broader field of halogenated aromatics.

Significance of Polysubstituted Benzene Derivatives in Contemporary Chemical Research

The controlled synthesis of polysubstituted benzenes is a central theme in organic chemistry. Chemists utilize the directing effects of existing substituents to guide the position of new incoming groups during electrophilic aromatic substitution reactions fiveable.melibretexts.orgmsu.edu. Substituents that donate electrons to the ring (activating groups) generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (deactivating groups) typically direct them to the meta position fiveable.melibretexts.org. Mastering these principles allows for the rational design and synthesis of complex molecules with precise substitution patterns, which are essential for applications ranging from materials science to the development of new therapeutic agents. Compounds like this compound are examples of these precisely substituted structures, serving as versatile intermediates for creating more elaborate molecules.

Overview of Synthetic Methodological Challenges for Fluorinated Iodoarene Analogues

The synthesis of fluorinated organic compounds, including fluorinated iodoarenes, presents unique challenges. Historically, fluorination methods often required harsh and hazardous reagents such as elemental fluorine (F₂) or hydrogen fluoride (HF) nih.gov. These methods often lack selectivity and are not suitable for complex molecules with sensitive functional groups.

A significant challenge in the synthesis of fluorinated iodoarenes is achieving regiocontrol—installing the fluorine and iodine atoms at the desired positions on the benzene ring. The development of milder and more selective fluorination techniques has been a major focus of modern synthetic chemistry. One of the most significant advancements has been the use of hypervalent iodine reagents arkat-usa.orgarkat-usa.org. These compounds can mediate a wide range of transformations, including fluorination, under mild conditions arkat-usa.orgarkat-usa.orgrsc.org. For instance, difluoro(aryl)-λ³-iodanes (aryl-IF₂) can be synthesized from iodoarenes using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) nih.govsemanticscholar.orgethz.ch. However, the reactivity and selectivity of these reactions can be highly dependent on the other substituents present on the aromatic ring nih.govsemanticscholar.org. Another challenge lies in the synthesis of radiolabeled analogues, particularly with fluorine-18 for Positron Emission Tomography (PET), which requires rapid and efficient reactions with very small quantities of the radionuclide snmjournals.orgacs.orgresearchgate.net.

Current Research Landscape and Future Directions for Fluorinated Iodoarenes

The current research landscape for fluorinated iodoarenes is heavily influenced by the versatile chemistry of the carbon-iodine bond. Iodoarenes are precursors to hypervalent iodine reagents, which are considered environmentally benign alternatives to heavy metal-based oxidants acs.org. Research is focused on expanding the synthetic utility of these reagents. For example, diaryliodonium salts, which can be derived from iodoarenes, are excellent aryl-group-transfer agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under transition-metal-free conditions acs.orgnih.gov.

Future research will likely concentrate on several key areas. A major direction is the development of catalytic systems that use iodoarenes as catalysts, with a stoichiometric oxidant to regenerate the active hypervalent iodine species in situ acs.org. This approach improves the atom economy and sustainability of the process. There is also a strong interest in designing new chiral hypervalent iodine reagents for asymmetric synthesis. Furthermore, the application of fluorinated iodoarenes in the synthesis of PET radiotracers is an expanding field, driven by the need for new diagnostic imaging agents snmjournals.org. The development of novel, rapid, and efficient radiofluorination methods using iodoarene precursors will continue to be a significant research goal snmjournals.orgacs.org.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₅F₂I uni.lu
Molecular Weight 254.02 g/mol
Monoisotopic Mass 253.9404 Da uni.lu
Appearance Not specified

Table 2: Selected Synthetic Approaches for Aryl Fluorides

Method Fluorinating Agent(s) Key Features
Classical Methods
Balz-Schiemann Reaction HBF₄, NaNO₂, then heat Deamination of anilines; often requires high temperatures.
Halex Reaction Anhydrous KF, CsF Nucleophilic aromatic substitution on activated arenes.
Modern Methods
Hypervalent Iodine Chemistry TCICA / KF Mild oxidative fluorination of iodoarenes to form aryl-IF₂. nih.govresearchgate.net
Palladium Catalysis [¹⁸F]Fluoride, Pd(IV) complex Enables electrophilic-like fluorination for PET imaging. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-difluoro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALQZYOPFOPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Approaches to the Construction of Highly Functionalized Arenes

The synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to materials science. The construction of these intricate molecules primarily relies on two strategic approaches: the modification of pre-existing carbocyclic ring systems and the direct functionalization of arene substrates. rsc.org

Modification of Existing Carbocyclic Ring Systems

One of the most established methods for constructing highly functionalized arenes involves the stepwise modification of simpler, readily available carbocyclic precursors. This approach leverages the vast toolkit of organic reactions to introduce or alter functional groups on the aromatic ring. Strategies such as catalytic dehydrogenation of carbocyclic rings can be employed to generate the aromatic core. rsc.org Subsequent transformations, including substitution, reduction, oxidation, and rearrangement reactions, allow for the precise installation of the desired substituents in a controlled manner. This methodical approach provides a high degree of control over the final substitution pattern of the polysubstituted benzene (B151609).

Direct Arene Substrate Functionalization

In recent years, direct C-H functionalization of arenes has emerged as a powerful and atom-economical strategy for the synthesis of functionalized aromatic compounds. rsc.org This approach circumvents the need for pre-functionalized starting materials by directly converting a C-H bond on the aromatic ring to a new C-C or C-X bond (where X is a heteroatom). Transition-metal catalysis plays a pivotal role in these transformations, enabling the selective activation of specific C-H bonds. rsc.org For fluorinated arenes, the reactivity of C-H bonds ortho to fluorine substituents is often enhanced, providing a handle for regioselective functionalization. acs.orgresearchgate.net This direct approach offers a more streamlined and efficient route to complex aromatic structures, minimizing synthetic steps and waste generation.

Electrophilic Aromatic Substitution (EAS) Pathways for Polysubstituted Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the synthesis of substituted benzenes. wikipedia.org It involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom on the ring. The regiochemical outcome of EAS on a substituted benzene is dictated by the electronic properties of the existing substituent(s).

Regiocontrol in Multi-Substituted Systems

In polysubstituted benzene rings, the directing effects of the existing substituents collectively determine the position of incoming electrophiles. These directing effects are a consequence of both inductive and resonance effects. Electron-donating groups (EDGs) are typically ortho, para-directors and activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) are generally meta-directors and deactivate the ring. wikipedia.orgchemistrytalk.org

Halogens, such as fluorine, present a unique case as they are deactivating yet ortho, para-directing. wikipedia.orgchemistrytalk.org The strong inductive electron-withdrawing effect of fluorine deactivates the ring, while its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Specifically for fluorine, the para-directing effect is often dominant. wikipedia.org Alkyl groups, such as a methyl group, are activating and ortho, para-directors. youtube.com

In the synthesis of 1,4-Difluoro-2-iodo-5-methylbenzene, a plausible precursor is 1,4-difluoro-2-methylbenzene. To introduce the iodine atom at the C2 position, an electrophilic iodination reaction is required. The directing effects of the two fluorine atoms and the methyl group must be considered to predict the regioselectivity of this reaction.

SubstituentPositionDirecting Effect
FluorineC1ortho, para
FluorineC4ortho, para
MethylC5ortho, para

In 1,4-difluoro-2-methylbenzene, the positions ortho and para to the existing substituents are C2, C3, and C6. The C2 position is ortho to the C1-fluorine and meta to the C4-fluorine and C5-methyl group. The C3 position is ortho to the C4-fluorine and meta to the C1-fluorine and C5-methyl group. The C6 position is ortho to the C5-methyl group and meta to the C1-fluorine and C4-fluorine. The observed product, this compound, indicates that iodination occurs at the C2 position. This regiochemical outcome is influenced by the interplay of the directing effects of all three substituents. Electrophilic halogenation, such as iodination, typically requires a source of the electrophilic halogen. wikipedia.org For iodination, this can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid, or by using reagents like N-iodosuccinimide. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom, such as iodine, on the aromatic ring of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Structures

The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for the synthesis of biaryl compounds. mdpi.com It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. mdpi.com The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. vanderbilt.edu

Fluorinated biaryls are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The synthesis of these molecules can be challenging, but cross-coupling strategies provide an effective route. nih.govresearchgate.net The compound this compound serves as an ideal coupling partner in Suzuki-Miyaura reactions. The carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst, enabling the coupling with various arylboronic acids to generate a diverse range of fluorinated biaryl structures.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic acidPalladium catalyst, Base2-Aryl-1,4-difluoro-5-methylbenzene

This powerful synthetic tool allows for the extension of the molecular framework from the readily accessible polysubstituted benzene, opening avenues to novel and complex fluorinated aromatic compounds.

Kumada Cross-Coupling Reaction

The Kumada cross-coupling reaction, a Nobel Prize-winning method, forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. This reaction is a powerful tool for the synthesis of biaryls and other coupled products.

Despite a thorough review of scientific literature, specific examples detailing the use of this compound as a substrate in the Kumada cross-coupling reaction have not been documented. Theoretically, the carbon-iodine bond in the molecule would be the reactive site for oxidative addition to the Ni(0) or Pd(0) catalyst, followed by transmetalation with a Grignard reagent (e.g., R-MgBr) and subsequent reductive elimination to yield the coupled product, 2,5-Difluoro-4-methyl-1-R-benzene. However, without experimental data, the efficiency, optimal catalytic system (ligands, catalyst loading), and reaction conditions for this specific substrate remain undetermined.

Heck Reactions Involving Haloarenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This methodology is widely used for the synthesis of substituted alkenes. The reactivity of the aryl halide is crucial, with iodides being the most reactive.

Currently, there are no specific published reports of the Heck reaction being performed with this compound. In a hypothetical Heck reaction, this compound would react with an alkene (e.g., styrene or an acrylate) in the presence of a palladium catalyst and a base. The expected product would be a substituted stilbene or cinnamate derivative. The reaction's success would depend on factors such as the choice of palladium precursor, ligand, base, and solvent.

Palladium-Catalyzed Direct C-H Bond Functionalization

Direct C-H bond functionalization is an increasingly important area of organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by activating typically inert C-H bonds, thus avoiding the need for pre-functionalized starting materials.

Intermolecular Arylation Processes

In intermolecular C-H arylation, an aryl halide is coupled directly with a C-H bond of another molecule. This process, often catalyzed by palladium, provides a direct route to biaryl compounds. As an aryl iodide, this compound is a suitable candidate for such transformations.

However, a review of the available literature does not yield specific studies where this compound is used as the arylating agent in a palladium-catalyzed intermolecular C-H functionalization reaction. Such a reaction would involve coupling it with another aromatic or heteroaromatic compound, but specific examples, yields, and conditions are not presently documented.

Intramolecular Arylation Processes

Intramolecular C-H arylation is a powerful method for the synthesis of cyclic and polycyclic aromatic compounds. This reaction involves the palladium-catalyzed cyclization of a molecule containing both an aryl halide and a C-H bond positioned for ring formation.

To date, no studies have been published that describe the synthesis and subsequent intramolecular C-H arylation of a derivative of this compound. For this to occur, a side chain with an activatable C-H bond would need to be installed on the molecule, which could then undergo cyclization onto the aromatic ring.

Organocatalytic Benzannulation Reactions

Organocatalytic benzannulation reactions are methods for constructing benzene rings using small organic molecules as catalysts, avoiding the use of metals. These reactions often proceed through cascade or domino sequences.

[4+2] Annulation Strategies

The [4+2] annulation, or Diels-Alder reaction, is a classic method for forming six-membered rings. In the context of benzannulation, this strategy can be used to construct a new benzene ring onto an existing scaffold.

There is no information available in the scientific literature describing the participation of this compound or its derivatives in organocatalytic [4+2] benzannulation reactions. The electronic properties of this specific compound would need to be appropriately tailored for it to act as either the diene or dienophile component in such a cycloaddition.

Catalyst Systems and Their Influence on Reaction Outcome

Transition metal-catalyzed reactions are powerful tools for the synthesis of substituted benzene rings. nih.gov Catalyst systems play a crucial role in determining the outcome of these reactions, influencing factors such as yield, regioselectivity, and chemoselectivity.

In the context of [2+2+2] cycloaddition reactions of alkynes to form benzene derivatives, various transition metals have been utilized. nih.gov The choice of metal and the coordinating ligands can significantly impact the reaction. For instance, an electron-rich iridium(I) center, resulting from the coordination of a dppe (1,2-bis(diphenylphosphino)ethane) ligand, can lead to more effective binding of electron-deficient alkynes. nih.gov This electronic matching between the catalyst and the substrate can enhance the reaction's efficiency and selectivity.

The regioselectivity of such cycloadditions can be influenced by the nature of the substituents on the alkyne substrates. For example, in certain iridium-catalyzed reactions, the use of terminal aliphatic alkynes can lead to a decrease in regioselectivity, resulting in a mixture of isomeric products. nih.gov

Table 1: Influence of Catalyst Systems on Reaction Outcomes

Catalyst System Reaction Type Influence on Outcome
Iridium(I) with dppe ligand [2+2+2] Cycloaddition Promotes effective binding of electron-deficient alkynes, leading to high yields. nih.gov
Molybdenum hexacarbonyl and 3,5-di-tert-butyl-o-quinone Deoxygenative Benzene Formation Catalyzes the formation of 1,3- and 1,3,5-substituted benzenes from ynones and allylamines. thieme-connect.com

Chemo- and Regioselectivity in Organocatalytic Benzannulation

Organocatalysis has emerged as a powerful strategy for the synthesis of polysubstituted benzenes, offering an alternative to metal-catalyzed methods. rsc.orgresearchgate.net In organocatalytic benzannulation reactions, the chemo- and regioselectivity are often controlled by the catalyst and the nature of the reactants.

For example, diphenylprolinol silyl ether has been used as a catalyst in [3+3] benzannulation reactions to produce polysubstituted aromatic aldehydes with high chemo- and regioselectivity. rsc.org The reaction involves a cascade of iminium–enamine–iminium activations, and the catalyst guides the substrates through a specific reaction pathway to afford the desired product. rsc.org The regioselectivity can also be influenced by the functional groups present on the reacting partners. rsc.org

Pyrrolidine has also been employed as a catalyst in [3+3] benzannulation reactions to synthesize trisubstituted benzenes. rsc.org This type of catalysis can tolerate a variety of substituents on the starting materials, leading to the formation of the desired products in high yields and with good regioselectivity. rsc.org

Diels-Alder Cycloaddition and Retro-Diels-Alder Approaches to Substituted Benzenes

The Diels-Alder reaction, a [4+2] cycloaddition, and its reverse, the retro-Diels-Alder reaction, are fundamental transformations in organic synthesis that can be applied to the construction of substituted benzene rings. While the Diels-Alder reaction of benzene itself is challenging due to its aromatic stability, dearomatization agents can be used to promote such reactions. nih.gov

For instance, a tungsten complex, {WTp(NO)(PMe₃)}, can coordinate to benzene in a dihapto (η²) fashion, thereby dearomatizing it and facilitating a Diels-Alder reaction with alkynes to form η²-barrelene complexes. nih.gov These barrelene complexes can then be oxidized to release the free, highly functionalized barrelene. Alternatively, mild pyrolysis of these complexes can induce a retro-Diels-Alder reaction, leading to the formation of new substituted benzenes. nih.gov This approach represents a unique method for the two-carbon molecular editing of benzene rings. nih.gov

Sunlight can also initiate cycloaddition reactions of the benzene ring, particularly when the ring is substituted with a combination of electron-donating and electron-accepting groups. ias.ac.in These substituents can cause a red-shift in the arene's absorption spectrum, allowing for excitation by longer wavelength light. ias.ac.in

Difluorocarbene-Mediated Annulation and Functionalization Reactions

Difluorocarbene (:CF₂) is a versatile one-carbon synthon that can be used in various cycloaddition and annulation reactions to synthesize gem-difluorinated carbocycles and heterocycles. researchgate.net

Difluorocarbene is a reactive intermediate that can be generated from various precursors under different conditions. rsc.orgcas.cn Its reactivity is characterized by its electrophilic nature, which allows it to react with a wide range of nucleophiles and unsaturated systems. cas.cn The generation of difluorocarbene can be initiated by bases, and its subsequent reaction with a nucleophile is often faster than its reaction with the base itself. cas.cn

The reactivity of difluorocarbene can be influenced by the method of its generation. For example, the use of different catalysts can affect the outcome of reactions involving difluorocarbene. cas.cn

Difluorocarbene can participate in various annulation reactions to form fluorinated cyclic systems. These include [4+1] and [8+1] annulations, as well as tandem [2+1] cycloaddition and ring-expansion reactions. researchgate.net For instance, the reaction of difluorocarbene with enaminones can lead to the formation of 2,2-difluoro-2,3-dihydrofurans through a [4+1] cycloaddition pathway. nih.gov

A difluorocarbene-triggered [1+5] annulation has also been developed to access 1,1-difluoro-1,9a-dihydropyrido[2,1-c] nih.govnih.govthiazine derivatives. acs.orgnih.gov This reaction involves the nucleophilic attack of a pyridinium 1,4-zwitterionic thiolate on difluorocarbene, followed by an intramolecular nucleophilic addition. nih.gov

Oxidative Fluorination of Iodoarenes

Oxidative fluorination of iodoarenes is a method for the synthesis of hypervalent iodine(III) and iodine(V) fluorides, which can serve as precursors to fluorinated aromatic compounds. nih.govrsc.orgnih.gov This transformation allows for the direct introduction of fluorine onto an aromatic ring.

A mild and inexpensive method for the oxidative fluorination of aryl iodides utilizes trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). nih.govrsc.org This approach can selectively produce either difluoro(aryl)-λ³-iodanes (aryl-IF₂) or tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄) depending on the substitution pattern of the iodoarene starting material. nih.govrsc.orgnih.gov Specifically, the presence of an ortho-substituent on the iodoarene tends to inhibit the further oxidation of the I(III) compound to the I(V) compound. nih.govrsc.org

Selectfluor is another reagent that can be used for the oxidative fluorination of iodoarenes to produce hypervalent iodine(V) fluorides in good isolated yields. beilstein-journals.orgbohrium.combeilstein-journals.org The stability of the resulting hypervalent iodine compounds can be influenced by the solvent, with acetonitrile showing a stabilizing effect through coordination to the iodine center. beilstein-journals.orgbohrium.com

Table 2: Reagents for Oxidative Fluorination of Iodoarenes

Reagent System Product Type Key Features
Trichloroisocyanuric acid (TCICA) and Potassium Fluoride (KF) Aryl-IF₂ and Aryl-IF₄ Mild, inexpensive, and selectivity is controlled by the iodoarene's substitution pattern. nih.govrsc.org
Selectfluor Hypervalent Iodine(V) Fluorides Mild and efficient, providing good isolated yields. beilstein-journals.orgbohrium.combeilstein-journals.org

Regioselective Fluorodifunctionalization

Beyond the synthesis of hypervalent iodine compounds, related catalytic systems are employed for the complex fluorination of unsaturated systems like dienes. These methods focus on adding two functional groups, including at least one fluorine atom, across a π-system with high regiochemical control.

A catalysis-based platform utilizing an iodine(I)/iodine(III) catalytic cycle enables the regioselective 1,4-fluorofunctionalization of 1,3-dienes. d-nb.infonih.govnih.gov This method is particularly effective for trifluoromethyl-substituted dienes, yielding highly functionalized products. nih.govnih.gov The process is operationally convenient and uses an inexpensive I(I)/I(III) catalysis system. d-nb.infonih.gov A key advantage is its high regioselectivity, favoring the 1,4-addition product over the 1,2-addition product, with ratios observed up to >20:1. d-nb.infonih.gov

This methodology has been developed to include not only 1,4-difluorination but also 1,4-hetero-difunctionalization. d-nb.infonih.govnih.gov This allows for the incorporation of a variety of nucleophiles—such as nitriles, carboxylic acids, alcohols, and water—in a single operation, leading to the formation of δ-fluoro-alcohols and δ-fluoro-amines. d-nb.infonih.govnih.gov

Table 2: Scope of Nucleophiles in 1,4-Hetero-difunctionalization of Dienes

NucleophileProduct Type
Fluoride1,4-Difluoride
Nitrilesδ-Fluoro-amine derivative
Carboxylic Acidsδ-Fluoro-ester
Alcohols / Waterδ-Fluoro-alcohol / ether

Stereochemical control is a critical aspect of fluorofunctionalization reactions, ensuring the desired spatial arrangement of the newly introduced atoms. In the context of the I(I)/I(III) catalysis-based 1,4-fluorofunctionalization of dienes, the process can convert a mixture of E and Z-dienes into a single E-alkene isomer, demonstrating a level of stereochemical convergence. d-nb.infonih.govresearchgate.net

More broadly, achieving stereocontrol in chemical reactions can be approached through several strategies. Substrate control utilizes existing stereochemistry within a molecule to direct the outcome of a subsequent reaction at a different site. youtube.com Alternatively, auxiliary control involves temporarily introducing a chiral group to the molecule to influence the stereochemistry of a reaction. youtube.com Once the desired stereochemical outcome is achieved, this auxiliary group is removed. youtube.com While efforts to render the 1,4-fluorofunctionalization of dienes enantioselective are ongoing, these established principles of stereochemical control are fundamental to developing such advanced asymmetric methodologies. d-nb.info

Reactivity and Reaction Mechanisms

Mechanistic Investigations of Electrochemical Dehalogenation

The electrochemical reduction of aryl halides is a subject of significant interest due to its applications in synthesis and remediation. For 1,4-Difluoro-2-iodo-5-methylbenzene, the process involves the transfer of electrons to the molecule, leading to the cleavage of a carbon-halogen bond.

Following the formation of the radical anion, the cleavage of a carbon-halogen bond can occur. The relative bond strengths (C-F > C-I) strongly suggest that the carbon-iodine bond is preferentially cleaved. This cleavage can proceed through two primary mechanisms:

Stepwise Dissociative Electron Transfer: The initially formed radical anion is a distinct intermediate, which then undergoes unimolecular fragmentation to yield an aryl radical and an iodide ion. [C₇H₅F₂I]⁻• → •C₇H₅F₂ + I⁻

Concerted Dissociative Electron Transfer: The electron transfer and bond cleavage occur in a single, concerted step, without the formation of a stable radical anion intermediate.

For aryl iodides, the stepwise mechanism is generally favored due to the relatively weaker C-I bond. The resulting 4,5-difluoro-2-methylphenyl radical is a highly reactive species that can subsequently abstract a hydrogen atom from the solvent or undergo further reduction.

The chemical environment plays a pivotal role in the electrochemical reduction of this compound. Key factors include:

Solvent: The solvent can influence the stability of the radical anion intermediate and act as a proton source for the final product. Aprotic solvents are often used to study the initial electron transfer steps, while protic solvents can lead to hydrodehalogenation products.

Electrode Material: The choice of electrode material can affect the rate of electron transfer and potentially interact with the intermediates formed.

Supporting Electrolyte: The ions of the supporting electrolyte can interact with the charged intermediates, influencing their stability and reactivity.

FactorInfluence on Electroreduction
Solvent Stabilizes radical anion; acts as a proton source.
Electrode Material Affects electron transfer rate; potential for intermediate interaction.
Supporting Electrolyte Influences stability and reactivity of charged intermediates.

Atmospheric Oxidation Reaction Mechanisms

In the atmosphere, volatile organic compounds like this compound are primarily removed through oxidation reactions initiated by hydroxyl (•OH) radicals, which are highly reactive and considered the "detergent of the atmosphere" nih.gov.

The atmospheric oxidation of this compound is initiated by the reaction with •OH radicals. This reaction can proceed via two main pathways:

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. The position of attack is influenced by the directing effects of the substituents. The methyl group is an activating group, directing addition to the ortho and para positions. The fluorine and iodine atoms are deactivating but ortho, para-directing. The interplay of these effects will determine the distribution of isomeric adducts.

Hydrogen Abstraction from the Methyl Group: The •OH radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical and a molecule of water.

Theoretical studies on similar aromatic compounds, such as toluene (B28343), suggest that •OH addition to the ring is the dominant pathway.

The reaction between an •OH radical and an aromatic molecule often proceeds through the formation of a pre-reaction complex, where the reactants are held together by weak van der Waals forces. Following the formation of this complex, the system passes through a transition state leading to the formation of the final products.

Computational studies on the reaction of •OH with substituted benzenes have shown that the energy barriers for the addition and abstraction pathways can be calculated. For toluene, the addition of the •OH radical to the aromatic ring has a lower energy barrier than hydrogen abstraction from the methyl group. Given the structural similarity, a similar trend is expected for this compound. The presence of the fluorine and iodine atoms will likely influence the stability of the pre-reaction complex and the energy of the transition states due to their inductive and resonance effects.

Reaction PathwayIntermediate/Transition StateExpected Energetics
•OH Addition Pre-reaction complex -> Transition state -> Hydroxycyclohexadienyl radicalLower energy barrier, likely the dominant pathway.
H-Abstraction Pre-reaction complex -> Transition state -> Benzyl-type radical + H₂OHigher energy barrier.

Catalytic Reaction Mechanisms

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the presence of a highly reactive carbon-iodine bond. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, such as Suzuki, Heck, and Buchwald-Hartwig couplings, proceeds via a catalytic cycle involving a Pd(0) active species.

Following oxidative addition, the cycle proceeds through a transmetalation step (in the case of Suzuki or Stille coupling) or migratory insertion (in Heck coupling), which introduces the second coupling partner to the palladium center.

The final step of the cycle is reductive elimination , where the two organic fragments are coupled to form the final product, and the Pd(0) catalyst is regenerated. acs.org This step involves the formation of a new C-C or C-heteroatom bond from the Pd(II) intermediate. The electronic nature of the aryl ligand significantly impacts the rate of this step. For the aryl group derived from this compound, the two electron-withdrawing fluorine atoms decrease the electron density on the palladium center. This can slow the rate of reductive elimination compared to non-fluorinated or electron-rich aryl palladium complexes, as the reaction is generally favored from more electron-rich metal centers. nih.govrsc.org However, the choice of ancillary ligands can be tuned to facilitate this crucial product-forming step.

The Concerted Metalation-Deprotonation (CMD) mechanism is a distinct pathway for C−H bond activation and does not involve the C−I bond of this compound directly. wikipedia.org This pathway is central to direct arylation reactions, where a C−H bond on one aromatic ring is coupled with an aryl halide. The CMD mechanism is typically invoked for reactions involving higher-valent, late transition metals such as Pd(II). rsc.org

In a hypothetical direct arylation reaction where this compound is the aryl halide coupling partner, the CMD step would occur on the other substrate (an arene or heteroarene). The process involves a Pd(II) species, often formed after the initial oxidative addition, coordinating to the C−H bond of the second arene. A basic ligand, most commonly a carboxylate such as acetate, assists in the deprotonation of the C−H bond through a six-membered, cyclic transition state. nih.govresearchgate.net This concerted process avoids the formation of a formal metal-hydride intermediate and results in a new palladacycle, which can then undergo reductive elimination to form the biaryl product. nih.gov Therefore, while CMD is a crucial mechanism in palladium catalysis, for a substrate like this compound, it pertains to the activation of its coupling partner rather than its own C-I bond.

Intramolecular aryl-aryl coupling is a powerful strategy for the synthesis of fused polycyclic and heterocyclic ring systems. This mechanism requires a substrate that contains two aryl moieties connected by a suitable linker, with one aryl ring bearing a halide (or triflate) and the other possessing an accessible C−H bond.

While this compound cannot undergo this reaction by itself, it can serve as a key building block for a suitable precursor. For example, a molecule could be constructed where the 2-iodo-1,4-difluoro-5-methylphenyl group is tethered to another aromatic ring. The palladium-catalyzed intramolecular coupling of such a precursor would proceed via a mechanism analogous to intermolecular direct arylation. researchgate.net

The catalytic cycle would be initiated by the oxidative addition of the intramolecular C−I bond to a Pd(0) catalyst, forming a Pd(II) species where the palladium is now part of the substrate's molecular framework. elsevierpure.com This is followed by an intramolecular C−H activation step on the tethered aryl ring, which proceeds via a CMD-type mechanism to form a palladacycle. researchgate.net The final step is the reductive elimination of the two aryl groups, which forges the new C-C bond, creates the fused ring system, and regenerates the Pd(0) catalyst. The regioselectivity of the C−H activation is governed by steric and electronic factors, as well as the geometry imposed by the linking chain. elsevierpure.com

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a vital alternative to palladium-based methods, especially for the formation of C-N, C-O, and C-S bonds. rsc.orgsci-hub.se this compound, as an electron-deficient aryl iodide, is a highly suitable substrate for these transformations. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbon atom attached to the iodine, facilitating the reaction.

The most widely accepted mechanism for copper-catalyzed N-arylation or O-arylation involves a Cu(I)/Cu(III) catalytic cycle. amazonaws.com The key steps are:

Formation of a Copper-Nucleophile Complex : The reaction typically begins with the coordination of the nucleophile (e.g., an amine, alcohol, or thiol) to a Cu(I) salt, often in the presence of a base to form a copper-amido, -alkoxo, or -thiolate species. The use of a bidentate ligand (such as a diamine or amino acid) is often crucial to stabilize the copper center and promote the reaction under milder conditions. acs.org

Oxidative Addition : The aryl iodide, this compound, undergoes oxidative addition to the Cu(I) complex. This is the rate-limiting step for less reactive aryl halides, but it is expected to be facile for an aryl iodide. This step forms a transient, high-valent Cu(III) intermediate. amazonaws.com

Reductive Elimination : The final step is the reductive elimination of the aryl group and the nucleophile from the Cu(III) center. This forms the desired C-N, C-O, or C-S bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

While the Cu(I)/Cu(III) cycle is supported by significant evidence, alternative mechanistic pathways, including those involving radical intermediates or a Cu(I)-mediated nucleophilic aromatic substitution-type process, have also been proposed under specific reaction conditions. acs.orgnih.gov

Gold-Catalyzed Mechanistic Pathways

While palladium is dominant in cross-coupling, gold catalysis has emerged as a powerful tool for unique transformations. For aryl iodides like this compound, recent advances have focused on ligand-enabled Au(I)/Au(III) redox cycles. acs.orgacs.orgacs.org Traditionally, the oxidative addition of an aryl iodide to Au(I) is challenging. However, the use of specific hemilabile ligands, such as (P,N) ligands like MeDalphos, facilitates this step, enabling a range of cross-coupling reactions. acs.orgnih.govresearchgate.net

The general cycle involves:

Oxidative Addition: The aryl iodide adds to the Au(I) complex to form a square-planar Au(III) intermediate. nih.gov

Subsequent Reaction: This Au(III) species can then engage in various reactions, such as nucleophilic attack or migratory insertion.

Reductive Elimination: The final step is reductive elimination, which forms the product and regenerates the active Au(I) catalyst. nih.gov

This catalytic cycle allows for C-N, C-O, and C-S bond formations, as well as more complex transformations. nih.govresearchgate.netchemrxiv.org

In the context of gold catalysis, "hydrofunctionalization" typically refers to the addition of H-Nu across an alkyne or alkene. However, a more relevant and advanced transformation involving aryl iodides is the intermolecular 1,2-difunctionalization of alkynes . acs.orgacs.orgacs.org

This process integrates the Au(I)/Au(III) redox cycle with gold's renowned ability to activate alkynes (π-activation). The proposed mechanism is as follows:

Oxidative Addition: this compound adds to the Au(I) catalyst to form an Aryl-Au(III)-I intermediate.

π-Coordination: An alkyne coordinates to the Aryl-Au(III) complex.

Nucleophilic Attack: A nucleophile (e.g., water or alcohol) attacks the gold-activated alkyne. This step is often regioselective.

Reductive Elimination: The aryl group and the newly added nucleophile on the alkyne backbone are joined via reductive elimination from the gold center, forming the functionalized product and regenerating the Au(I) catalyst.

This pathway effectively achieves the addition of both an aryl group and a nucleophile across a carbon-carbon triple bond in a single operation, avoiding competitive side reactions like simple hydrofunctionalization or direct cross-coupling. acs.orgacs.orgacs.org

Gold vinylidene intermediates are highly reactive species typically generated from the reaction of a gold catalyst with terminal or halo-substituted alkynes. researchgate.netthieme-connect.de The formation from an aryl iodide is not direct. Instead, these intermediates are relevant in reactions where this compound might react with an alkyne that can form a vinylidene.

The most common pathway to a gold vinylidene involves the treatment of a haloalkyne with an electrophilic gold catalyst. The gold activates the alkyne, which facilitates a 1,2-halogen shift to form a β-halo-substituted gold vinylidene intermediate. thieme-connect.demdpi.com

Formation of a Gold Vinylidene from a Haloalkyne:

R-C≡C-X + [L-Au]⁺ → [Intermediate Complex] → L-Au=C=C(R)X

Once formed, this electrophilic vinylidene species can react with nucleophiles. In a potential scenario, an aryl-gold(III) species, derived from the oxidative addition of this compound, could act as the precursor to the reacting aryl nucleophile after a subsequent step, although such tandem mechanisms are highly specific. More commonly, the vinylidene intermediate would be trapped by other nucleophiles present in the reaction. researchgate.netmdpi.com

Mechanistic Studies of Specific Functionalization Reactions

A prime example of a specific functionalization involving an aryl iodide like this compound is the gold-catalyzed intermolecular 1,2-oxyarylation of alkynes . acs.orgacs.org This reaction furnishes α-aryl ketones when conducted in an alcohol/water mixture.

Table 2: Catalytic Cycle for Gold-Catalyzed 1,2-Oxyarylation of Alkynes

StepReactantsIntermediateProduct of Step
1. Catalyst Activation (P,N)AuCl + AgSbF₆Active [(P,N)Au]⁺ speciesCatalytically active Au(I)
2. Oxidative Addition Au(I) + Ar-IAryl-Au(III)-I complexAryl-Au(III) intermediate (where Ar = 2,5-Difluoro-4-methylphenyl)
3. Alkyne Coordination Aryl-Au(III) + AlkyneAryl-Au(III)-(π-alkyne) complexCoordinated intermediate
4. Nucleophilic Attack Coordinated intermediate + H₂OVinyl-Au(III) complexEnol intermediate precursor
5. Reductive Elimination Vinyl-Au(III) complexTransition stateEnol product + Au(I) catalyst
6. Tautomerization Enol product-α-Aryl ketone (final product)

Ar-I represents this compound

This mechanistic pathway highlights the dual role of the gold catalyst: facilitating the challenging oxidative addition of the aryl iodide through a Au(I)/Au(III) cycle while simultaneously activating the alkyne for nucleophilic attack. acs.orgacs.orgacs.org This avoids the need for strong external oxidants and showcases a novel paradigm in gold catalysis that moves beyond simple π-activation. acs.org

Carbon-Carbon Bond Forming Mechanisms

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for creating carbon-carbon bonds. The general mechanisms for reactions like the Suzuki-Miyaura and Sonogashira couplings are applicable here.

The catalytic cycle for these palladium-catalyzed reactions typically involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a new organopalladium(II) complex. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making this step relatively fast for iodoarenes.

Transmetalation : The organic group from another organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) complex, displacing the iodide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Table 1: Key Palladium-Catalyzed C-C Bond Forming Reactions

Reaction Name Coupling Partner Key Mechanistic Feature
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid) Transmetalation from boron to palladium, typically requiring a base.

| Sonogashira Coupling | Terminal alkyne | Involves a co-catalytic copper cycle to form a copper acetylide intermediate for transmetalation. |

Carbon-Fluorine Bond Forming Mechanisms

While this compound already contains fluorine atoms, the carbon-iodine bond can be converted to a carbon-fluorine bond through nucleophilic fluorination. This transformation is synthetically useful for producing trifluorinated aromatic compounds. Both palladium- and copper-mediated methods for the nucleophilic fluorination of aryl halides have been developed. nih.govnih.govsemanticscholar.orgacs.org

In a palladium-catalyzed mechanism , the cycle is similar to other cross-couplings. A Pd(0) complex undergoes oxidative addition into the C-I bond. The subsequent key step is the reaction with a fluoride source, such as a metal fluoride (e.g., AgF, CsF). nih.govacs.org This leads to a palladium(II) fluoride complex, from which reductive elimination forms the new C-F bond and regenerates the Pd(0) catalyst. nih.govsemanticscholar.orgacs.org

A proposed copper-mediated mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate. nih.gov Subsequent reductive elimination from this arylcopper(III) fluoride complex yields the fluorinated arene and regenerates the active copper catalyst. nih.gov

Table 2: Mechanisms for C-F Bond Formation from Aryl Iodides

Metal Catalyst Proposed Key Intermediate Fluoride Source
Palladium Aryl-Pd(II)-Fluoride complex Metal Fluorides (e.g., AgF, CsF, KF) nih.govacs.org

| Copper | Aryl-Cu(III)-Fluoride complex | Silver Fluoride (AgF) nih.gov |

Iodine(III)/Iodine(V) Interconversion Mechanisms

The iodine atom in this compound can be oxidized from its standard +1 state to higher hypervalent oxidation states, such as +3 (Iodine-III) and +5 (Iodine-V). umn.edunih.govacs.org These hypervalent iodine reagents are valuable oxidizing agents in organic synthesis, prized for being environmentally benign alternatives to heavy metal oxidants. acs.org

The synthesis of an Iodine(III) reagent typically involves the oxidation of the iodoarene with a suitable oxidizing agent in the presence of ligands that will coordinate to the iodine center. For example, treatment with peracetic acid in the presence of acetic acid can yield a [bis(acetoxy)iodo]arene derivative. The mechanism involves the nucleophilic attack of the iodine atom on the oxidant, followed by ligand exchange. nsf.gov

Further oxidation of an Iodine(III) species can lead to an Iodine(V) reagent . For instance, o-Iodoxybenzoic acid (IBX), a well-known Iodine(V) reagent, is prepared by the oxidation of 2-iodobenzoic acid. A similar principle would apply to this compound, where a strong oxidant like potassium bromate in sulfuric acid could be used to oxidize the iodine center to the +5 state. nsf.gov

Table 3: Oxidation of Iodoarenes to Hypervalent Iodine Species

Target Iodine State Typical Oxidant Resulting Reagent Class
Iodine(III) Peracetic Acid Aryliodine(III) diacetates nsf.gov

| Iodine(V) | Potassium Bromate | Ioxyarenes (Ar-IO₂) nsf.gov |

Ring-Opening Reaction Mechanisms of Fluorinated Small Rings

While direct reactions are not extensively documented, organometallic derivatives of this compound could plausibly act as nucleophiles or radical precursors in the ring-opening of strained fluorinated rings like epoxides and cyclopropanes.

Ring-Opening of Fluorinated Epoxides : An organometallic reagent, such as a Grignard or organolithium reagent, can be prepared from this compound via metal-halogen exchange. This creates a potent carbon nucleophile. This nucleophile can then attack one of the electrophilic carbons of a fluorinated epoxide ring. libretexts.orgyoutube.com The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic aryl group attacks a carbon atom of the epoxide, causing the C-O bond to break and the ring to open. libretexts.org The regioselectivity of the attack (on the more or less substituted carbon) would depend on the reaction conditions (acidic vs. basic) and the specific substitution pattern of the epoxide. youtube.com

Ring-Opening of Fluorinated Cyclopropanes : Aryl radicals can be generated from aryl iodides under radical-initiating conditions (e.g., using a radical initiator or photolysis). An aryl radical derived from this compound could add to the C-C bond of a fluorinated cyclopropane. beilstein-journals.org This addition would form a more stable radical intermediate, which then undergoes a rapid ring-opening reaction to relieve the ring strain, generating a new alkyl radical. beilstein-journals.org This radical can then be trapped or undergo further reactions to form the final product.

Table 4: Proposed Compound Names

Compound Name
This compound
2-iodobenzoic acid
o-Iodoxybenzoic acid (IBX)

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The theoretical study of 1,4-difluoro-2-iodo-5-methylbenzene relies on a variety of quantum chemical calculation methodologies, each with its own balance of accuracy and computational cost. These methods are fundamental to understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium to large-sized molecules with reasonable computational expense. numberanalytics.commdpi.com For this compound, DFT calculations are instrumental in determining its ground-state electronic structure, optimized geometry, and vibrational frequencies.

Commonly employed functionals for such studies include hybrid functionals like B3LYP and M06-2X. mdpi.comrsc.org The choice of basis set is also critical, particularly for the heavy iodine atom, where effective core potentials such as LANL2DZ are often used, while Pople-style basis sets like 6-31G(d,p) are suitable for the lighter atoms (C, H, F). mdpi.com

A hypothetical DFT study on this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The resulting optimized structure would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from a DFT Calculation

ParameterAtom 1Atom 2Predicted Value
Bond LengthC1C21.40 Å
Bond LengthC2I2.10 Å
Bond LengthC1F1.35 Å
Bond AngleC1C2C3
Dihedral AngleFC1C6

Note: These values are illustrative and would be determined from actual DFT calculations.

Beyond DFT, other computational methods offer different levels of theory. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov While computationally more demanding than DFT, they can provide benchmark results for certain properties. For a molecule with a heavy element like iodine, relativistic effects might also be considered in high-accuracy ab initio calculations. nih.govrsc.org

Semiempirical methods, such as AM1, PM3, and PM6, utilize a simplified Hartree-Fock formalism and introduce parameters derived from experimental data to expedite calculations. acs.orgwikipedia.orgnih.gov These methods are particularly useful for very large systems or for preliminary, rapid screening of molecular properties and reaction pathways, although they are generally less accurate than DFT or ab initio methods. rsc.org

Theoretical Prediction and Elucidation of Reaction Mechanisms

A significant application of computational chemistry is the elucidation of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. numberanalytics.commsu.edu For this compound, theoretical studies can predict its reactivity in various chemical transformations, such as nucleophilic or electrophilic aromatic substitution. msu.edumasterorganicchemistry.comutexas.edu

Chemical reactions proceed through high-energy transition states and may involve one or more transient intermediates. masterorganicchemistry.comwikipedia.org Computational methods are uniquely capable of locating and characterizing these fleeting species. For instance, in an electrophilic aromatic substitution reaction on this compound, a key intermediate would be the benzenonium cation (a sigma complex). rsc.orgpsu.edu

Table 2: Hypothetical Properties of a Benzenonium Intermediate in an Electrophilic Attack on this compound

PropertyDescriptionPredicted Value
Relative EnergyEnergy compared to reactants+15 kcal/mol
Key Bond LengthC-E (E = electrophile)2.05 Å
Charge on RingNet charge on the aromatic ring+0.8 e

Note: These values are illustrative and would be determined from transition state and intermediate calculations.

Transition state theory is a fundamental framework for understanding reaction rates, and computational chemistry allows for the precise location of transition state structures on the potential energy surface. wikipedia.org Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. nih.govnumberanalytics.comresearchgate.netyoutube.com This profile provides crucial kinetic and thermodynamic information about the reaction. The height of the energy barrier from reactants to the transition state determines the activation energy and thus the reaction rate. nih.govnumberanalytics.com

For example, a computational study could compare the energy profiles for electrophilic attack at different positions on the this compound ring to predict the regioselectivity of the reaction. The positions ortho, meta, and para to the existing substituents will exhibit different activation energies due to the electronic and steric effects of the fluorine, iodine, and methyl groups. msu.edutransformationtutoring.com

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. nih.gov Computational methods provide a suite of descriptors that help in rationalizing and predicting this reactivity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential regions (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would show the influence of the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group on the aromatic ring's reactivity.

Other reactivity descriptors that can be calculated include atomic charges (e.g., Mulliken, Hirshfeld), which indicate the electron density at each atom, and Fukui functions, which predict the most reactive sites for nucleophilic, electrophilic, and radical attack. nih.gov

Table 3: Hypothetical Reactivity Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-8.5 eVRelated to ionization potential
LUMO Energy-1.2 eVRelated to electron affinity
HOMO-LUMO Gap7.3 eVIndicator of chemical stability
Dipole Moment1.5 DReflects overall polarity

Note: These values are illustrative and would be derived from electronic structure calculations.

Molecular Dynamics Simulations for Reaction Path Analysis

Molecular dynamics (MD) simulations can model the time-dependent behavior of a molecular system, including conformational changes and chemical reactions. By simulating the trajectory of atoms over time, MD can be used to explore reaction pathways and determine activation energies.

No molecular dynamics simulations investigating the reaction paths of this compound have been published. Potential applications of MD for this molecule could include studying its dehalogenation reactions or its interactions with other molecules and surfaces.

Theoretical Modeling of Environmental Behavior and Fate

Computational models are increasingly used to predict the environmental fate of chemical compounds, including their persistence, degradation pathways, and atmospheric lifetimes.

The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. Computational simulations can elucidate the mechanism of these reactions.

No studies simulating the tropospheric degradation mechanism of this compound were found. Such research would be important for assessing its potential as an atmospheric pollutant.

Based on the calculated rate constants for reactions with atmospheric oxidants (like OH radicals), the atmospheric lifetime of a compound can be predicted.

In the absence of data on its degradation mechanisms, no predictions for the atmospheric lifetime of this compound are available in the scientific literature.

While the chemical structure of this compound is known and the compound is commercially available sigmaaldrich.comamericanelements.com, there is a clear lack of published computational and theoretical research on its specific properties and behaviors as outlined in this article. The absence of data on its electron affinity, charge distribution, bond energies, reaction dynamics, and environmental fate highlights a significant area for future research. Such studies would be essential for a complete understanding of this halogenated aromatic compound and for the responsible development of any potential applications.

Validation and Rationalization of Experimental Observations through Computational Data

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to validate and provide a deeper understanding of the experimental observations associated with This compound . While direct computational studies on this specific molecule are not extensively documented in publicly available literature, the principles and data from closely related halogenated aromatic compounds offer significant insights. These theoretical investigations are crucial for rationalizing structural properties, reactivity, and non-covalent interactions that govern the behavior of the molecule.

A primary application of computational modeling for iodo-aromatic compounds is the elucidation of halogen bonding. This non-covalent interaction involves an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic region on another molecule. The strength of this interaction can be significantly influenced by the electronic environment of the aromatic ring. For instance, the presence of electron-withdrawing fluorine atoms is expected to enhance the positive electrostatic potential on the iodine atom of This compound , thereby strengthening its capacity as a halogen bond donor.

Theoretical studies on a range of fluorinated iodobenzene (B50100) derivatives interacting with a Lewis base like hydrogen cyanide (HCN) have quantified this effect. researchgate.netdntb.gov.ua These studies reveal that increasing the number of fluorine substituents on the iodobenzene ring correlates with a stronger halogen bond. The interaction energy, a measure of the bond strength, and the maximum positive electrostatic potential (Vs,max) on the iodine atom are key descriptors derived from these calculations.

Compound (Lewis Acid)Interaction Energy with HCN (kcal/mol)Vs,max on Iodine (kcal/mol)
Iodobenzene-2.2721.9
4-Fluoroiodobenzene-2.4123.8
2,4-Difluoroiodobenzene-2.5325.7
2,4,6-Trifluoroiodobenzene-2.7028.2
Table 1: Computationally derived interaction energies and maximum positive electrostatic potentials for selected fluorinated iodobenzenes. Data adapted from studies on halogen bonding. researchgate.netdntb.gov.ua

The data in Table 1 clearly demonstrates that the addition of fluorine atoms systematically increases the Vs,max on the iodine atom, leading to a more favorable (more negative) interaction energy. Based on this trend, it can be inferred that This compound would exhibit a significant σ-hole on its iodine atom, making it an effective participant in halogen bonding, which can influence its crystal packing and interactions with other molecules. Symmetry-Adapted Perturbation Theory (SAPT) analysis, often employed in these studies, typically shows that such halogen bonds are primarily governed by electrostatic and dispersion forces. researchgate.netdntb.gov.ua

Furthermore, computational methods are instrumental in rationalizing the regioselectivity observed in the synthesis of This compound . The most probable synthetic route involves the electrophilic iodination of 1,4-difluoro-2-methylbenzene. The directing effects of the fluorine and methyl substituents determine the position of iodination. Computational chemistry can model the reaction pathway for iodination at different positions on the aromatic ring. By calculating the activation energies for the formation of the sigma complex (the reaction intermediate) at each possible site, the most kinetically favored product can be predicted.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules in solution. For 1,4-Difluoro-2-iodo-5-methylbenzene, various NMR techniques provide a comprehensive understanding of its conformational and electronic properties.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for the two fluorine atoms in this compound. biophysics.org

The two fluorine atoms in the molecule are in distinct chemical environments, which would result in two separate signals in the ¹⁹F NMR spectrum. The fluorine at position 1 is ortho to the iodine atom and meta to the methyl group, while the fluorine at position 4 is meta to the iodine and ortho to the methyl group. These different neighboring groups will induce different electronic shielding effects, leading to distinct chemical shifts. Furthermore, spin-spin coupling between the two fluorine nuclei (⁴JFF) and coupling to the aromatic protons (³JHF and ⁴JHF) would provide valuable structural information. wikipedia.orghuji.ac.il The large chemical shift dispersion in ¹⁹F NMR ensures that even subtle differences in the electronic environment are readily detected. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Predicted Coupling Constants
F at C-1 -90 to -120 ⁴JFF, ³JHF, ⁴JHF
F at C-4 -110 to -140 ⁴JFF, ³JHF, ⁴JHF

Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds and are relative to CFCl₃. Actual values may vary.

A complete structural elucidation of this compound requires the use of multi-nuclear NMR, including proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals for the aromatic protons and the methyl group protons. The aromatic region would display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. spectrabase.comchemicalbook.com The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methyl group. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling to simplify the signals to singlets. However, coupling between carbon and fluorine (¹JCF, ²JCF, ³JCF) is often observed and provides crucial connectivity information. The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF). The chemical shifts of the carbon atoms are affected by the electronegativity of the attached substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Notes
Aromatic ¹H 6.8 - 7.8 Complex multiplets due to H-H and H-F coupling.
Methyl ¹H 2.2 - 2.5 Singlet or narrow multiplet.
Aromatic ¹³C 100 - 165 Signals will be split by C-F coupling.
Methyl ¹³C 15 - 25

Note: Predicted values are based on typical ranges for substituted benzenes.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. researchgate.netnih.gov The calculated exact mass of C₇H₅F₂I is 265.9455 g/mol . HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation would likely involve the loss of the iodine atom, the methyl group, or fluorine atoms. docbrown.info

The most prominent fragmentation pathways would likely be:

Loss of an iodine atom: [M - I]⁺, leading to a fragment ion with m/z corresponding to the difluoromethylbenzene cation.

Loss of a methyl group: [M - CH₃]⁺, resulting in a difluoroiodobenzene cation.

Loss of a fluorine atom: [M - F]⁺.

The relative abundances of these fragment ions provide a fingerprint for the molecule, aiding in its structural confirmation. The fragmentation of the aromatic ring itself can also occur, leading to smaller fragment ions. docbrown.info

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Formula Predicted m/z
[M]⁺ [C₇H₅F₂I]⁺ 266 (nominal)
[M - I]⁺ [C₇H₅F₂]⁺ 139
[M - CH₃]⁺ [C₆H₂F₂I]⁺ 251
[M - F]⁺ [C₇H₅FI]⁺ 247

Note: m/z values are nominal masses.

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and crystal packing.

Elucidation of Intermolecular Interactions

The crystal structure of this compound would be significantly influenced by various non-covalent interactions. A key interaction expected is halogen bonding, a directional interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base. nih.gov In the solid state, this could involve the iodine atom of one molecule interacting with a fluorine atom or the π-system of the benzene (B151609) ring of a neighboring molecule. oup.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While the parent molecule, this compound, is diamagnetic and thus EPR-silent, its corresponding radical species, which could be generated through processes like radiolysis or photolysis, would be amenable to EPR analysis. dntb.gov.ua

The aryl radical, formed by the homolytic cleavage of the C-I bond, would be of particular interest. EPR spectroscopy can provide detailed information about the electronic structure of such radicals. rsc.org The interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁹F, and ¹²⁷I) leads to hyperfine splitting in the EPR spectrum, which can be used to map the spin density distribution across the molecule. researchgate.net

Experimental and theoretical studies on related aryl iodide systems suggest that they can be involved in radical chain mechanisms. nih.gov EPR spin-trapping studies, for instance, have been used to detect transient radical intermediates in reactions involving iodobenzene (B50100). nih.gov Were the radical of this compound to be generated and studied, the analysis of its g-factor and hyperfine coupling constants would provide fundamental insights into its geometry and electronic state. researchgate.net

Research Applications in Advanced Materials and Molecular Design

Intermediates and Synthons in Complex Organic Synthesis

In the realm of organic synthesis, 1,4-Difluoro-2-iodo-5-methylbenzene serves as a key intermediate, or synthon, enabling the assembly of more complex molecules. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atoms, on the other hand, influences the electronic properties of the ring and can be retained in the final product to impart specific characteristics.

The structure of this compound is tailor-made for the stepwise introduction of various functional groups, leading to the creation of multi-functionalized aromatic scaffolds. These scaffolds are the core structures upon which more elaborate molecules are built. For instance, the iodo group can be readily replaced with an aryl, alkyl, or alkynyl group through a palladium-catalyzed cross-coupling reaction. Subsequently, the fluorine atoms can potentially be substituted under specific conditions, or more commonly, retained to influence the final properties of the molecule. This controlled, sequential functionalization is a cornerstone of modern synthetic strategy, allowing chemists to build molecular complexity with precision. The methyl group also offers a site for further chemical modification, for example, through oxidation to a carboxylic acid or halogenation.

Fluorine-containing building blocks are of immense interest in materials science and medicinal chemistry. ambeed.com The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ambeed.comnih.gov this compound is an exemplary fluorine-containing building block that allows for the introduction of a difluorinated phenyl moiety into a target molecule. This can lead to materials with enhanced thermal stability, altered electronic properties, and unique liquid crystalline phases. nih.gov The ability to introduce this specific substitution pattern is crucial for fine-tuning the performance of advanced materials.

Role in the Design and Synthesis of Bioactive Molecules

The unique properties conferred by fluorine atoms have made them a common feature in many modern drugs and agricultural chemicals. This compound serves as a valuable starting material in the synthesis of such bioactive molecules.

In the development of new pharmaceuticals, the introduction of fluorine can enhance a drug's metabolic stability, increase its lipophilicity (which can improve its ability to cross cell membranes), and modulate its binding affinity to biological targets. nih.govgoogle.com The difluorinated phenyl motif, accessible from this compound, is a feature in a number of kinase inhibitors, a class of drugs that are prominent in cancer therapy. For example, this building block is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to inhibit various protein kinases. The synthesis often involves a key cross-coupling step where the iodo-group of this compound is replaced, forming a crucial carbon-carbon bond that links the fluorinated ring to the core heterocyclic structure of the potential drug molecule.

A notable example is the use of related fluorinated iodo-aromatic compounds in the synthesis of potent and selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. While a direct synthesis using this compound is not explicitly detailed in readily available literature, the synthetic strategies employed for analogous compounds highlight the importance of such building blocks.

Similar to pharmaceuticals, the inclusion of fluorine in agrochemicals can lead to enhanced efficacy and metabolic stability. ambeed.com Fluorinated compounds are found in a wide range of herbicides, insecticides, and fungicides. ambeed.comnih.gov The difluorinated methylphenyl group that can be derived from this compound can be incorporated into new agrochemical candidates to improve their biological activity and environmental persistence profiles. The synthetic methodologies used are analogous to those in pharmaceutical development, relying on the reactivity of the carbon-iodine bond to assemble the final molecule.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of fluorinated compounds. Replacing a carbon-hydrogen bond with a carbon-fluorine bond can block sites of metabolism, leading to a longer duration of action for a drug or agrochemical. nih.gov Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence the conformation of the molecule, which in turn affects how it interacts with its biological target. The use of building blocks like this compound allows researchers to systematically study these effects by incorporating specific fluorination patterns into series of compounds and evaluating their biological properties. This fundamental understanding is crucial for the rational design of more effective and safer bioactive molecules.

Advanced Materials Science Applications

The strategic placement of fluorine and iodine atoms on the benzene (B151609) ring of this compound makes it a promising precursor for a variety of advanced materials. The carbon-iodine bond is relatively weak and susceptible to a range of coupling reactions, providing a reactive site for constructing larger, more complex molecules. Simultaneously, the fluorine atoms can impart desirable properties such as thermal stability, oxidative resistance, and modified electronic characteristics to the final material.

While direct synthesis of OLED or LCD components from this compound has not been reported, its structure is analogous to precursors used in the synthesis of fluorinated liquid crystals and OLED materials. For instance, fluorinated aryl iodides are known to participate in cross-coupling reactions to build the complex aromatic cores of these materials. The presence of the methyl group could further be used to tune the solubility and processing characteristics of the resulting materials.

Table 1: Potential Influence of this compound Structural Features on OLED and LCD Materials

Structural FeaturePotential Impact on OLEDsPotential Impact on LCDs
Difluoro Substituents - Lowered HOMO/LUMO levels for improved charge injection- Increased thermal and oxidative stability- Creation of strong molecular dipoles- Modification of dielectric anisotropy
Iodo Substituent - Reactive site for cross-coupling reactions to build emissive cores or host materials- Synthetic handle for elaborating the molecular structure
Methyl Group - Enhanced solubility for solution processing- Steric influence on molecular packing- Modification of mesophase behavior and clearing points

The performance of organic semiconductors is intrinsically linked to the molecular structure and packing of the organic material. Fluorination is a key tool in the design of high-performance n-type and ambipolar organic semiconductors. The electron-withdrawing nature of fluorine atoms can stabilize the LUMO, making electron transport more favorable. Furthermore, non-covalent interactions involving fluorine can influence the solid-state packing of the molecules, which is critical for efficient charge transport.

This compound could serve as a valuable building block for new organic semiconductors. Through reactions such as Suzuki or Stille coupling at the iodo position, this fluorinated toluene (B28343) derivative could be incorporated into larger conjugated systems. The resulting materials would benefit from the electronic effects of the fluorine atoms, potentially leading to improved semiconductor performance. Research on fluorinated organic semiconductors has demonstrated that such modifications can lead to enhanced device stability and performance. beilstein-journals.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The properties of MOFs can be tuned by modifying the organic linker. While there are no specific reports of this compound being used as a direct linker, it could be chemically modified to create a dicarboxylic acid or other multitopic linker. The fluorine atoms on such a linker could influence the pore environment and the framework's interactions with guest molecules. The functionalization of MOFs with groups like fluorine can enhance their performance in applications such as gas storage and separation. nih.gov

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess microporosity due to their rigid and contorted molecular structures that cannot pack efficiently. The synthesis of PIMs often involves the polymerization of monomers that create a rigid polymer backbone with sites of contortion. Dihaloaromatic compounds are common precursors in the synthesis of PIMs via reactions that form rigid linkages. This compound, being a dihaloaromatic (considering the reactivity of the C-I and potentially a C-F bond under certain conditions or after conversion to another functional group), represents a potential building block for novel PIMs. The rigidity of the benzene ring and the potential for creating a contorted structure through polymerization could lead to materials with high free volume and interesting gas separation properties.

Table 2: Potential Synthetic Utility in Porous Materials

Material ClassPotential Role of this compoundDesired Properties Imparted
Metal-Organic Frameworks (MOFs) Precursor to a functionalized organic linker (e.g., dicarboxylic acid).- Modified pore chemistry due to fluorine atoms.- Altered framework-guest interactions.
Polymers of Intrinsic Microporosity (PIMs) Monomer for polymerization to form a rigid, contorted backbone.- High intrinsic microporosity.- Tunable gas permeability and selectivity.

Q & A

Q. Table 1. Example Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
FluorinationF₂ gas, Fe catalyst60°C6 hr75–80%
IodinationICl, FeCl₃ in DCM25°C2 hr85–90%

Advanced Question: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The methyl and fluorine substituents exert competing electronic effects:

  • Methyl Group : Electron-donating (+I effect) activates the aromatic ring, enhancing electrophilic substitution at adjacent positions.
  • Fluorine Atoms : Electron-withdrawing (-I and -M effects) deactivate the ring but direct incoming nucleophiles to meta/para positions .
  • Iodine : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. The steric bulk of iodine may slow transmetallation steps but improves oxidative addition efficiency in palladium-catalyzed reactions .

Experimental Insight :
Contradictions in reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity or catalyst choice. For example, using Pd(PPh₃)₄ in THF favors coupling at the iodine site, whereas Pd(OAc)₂ in DMF may shift reactivity toward fluorine-substituted positions due to solvation effects .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). Fluorine coupling splits signals into doublets or triplets .
  • 19F NMR : Detects fluorine environments (δ -110 to -130 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/129 amu split) .
  • X-ray Crystallography : Resolve regiochemistry and steric interactions, particularly for iodine placement .

Advanced Question: How can computational methods predict the thermodynamic stability of this compound derivatives?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

  • Substituent Effects : Fluorine’s electronegativity lowers HOMO energy, reducing susceptibility to electrophilic attack. Methyl groups increase steric strain but stabilize charge distribution .
  • Thermodynamic Data : Compare computed ΔfH° (enthalpy of formation) with experimental values for analogous difluorobenzenes (e.g., 1,2-difluorobenzene: ΔfH°gas = -245 kJ/mol ).

Q. Table 2. Key Computational Metrics

ParameterValue (DFT)Experimental Analog
HOMO-LUMO Gap (eV)6.86.5 (1,2-difluorobenzene)
C-I Bond Dissociation Energy240 kJ/mol235 kJ/mol (Ph-I)

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

Advanced Question: How can conflicting data on reaction yields for iodinated aromatics be resolved?

Answer:
Contradictions often stem from:

  • Impurity Profiles : Trace metals (e.g., Fe from catalysts) can alter reaction pathways. ICP-MS analysis ensures reagent purity .
  • Moisture Sensitivity : Iodination reactions are moisture-sensitive; use molecular sieves or inert atmospheres (N₂/Ar) .
  • Kinetic vs. Thermodynamic Control : Varying reaction times may favor different intermediates. Monitor via TLC or in situ IR .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:
This compound serves as a versatile intermediate:

  • Drug Candidates : Iodine’s bioisosteric properties enable radiolabeling for PET imaging.
  • Antimicrobial Agents : Fluorine enhances metabolic stability; methyl groups improve lipophilicity for membrane penetration .

Advanced Question: What strategies mitigate steric hindrance in palladium-catalyzed cross-coupling reactions involving this compound?

Answer:

  • Ligand Design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning and stabilize Pd intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition of sterically hindered intermediates .
  • Solvent Optimization : High-polarity solvents (e.g., DMSO) improve solubility of bulky substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.